

An In-depth Technical Guide to 1,2,4,5-Benzenetetramine Tetrahydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

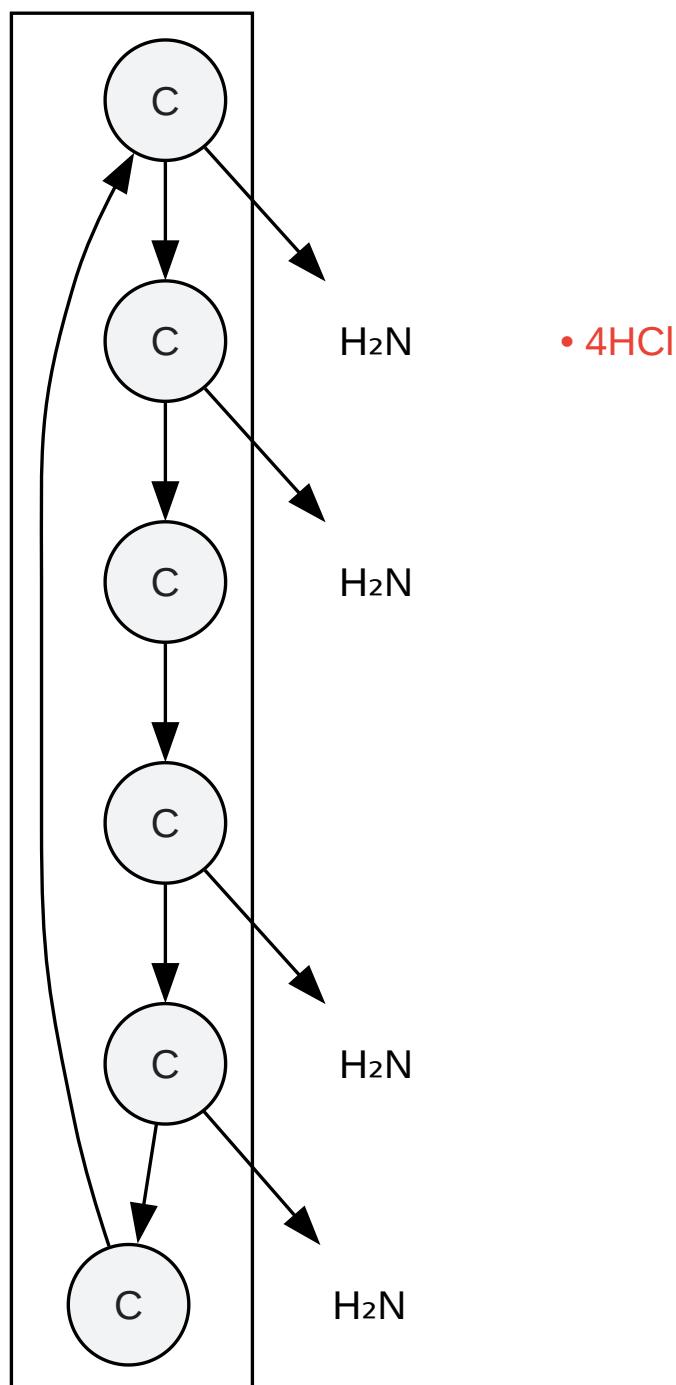
Compound of Interest

Compound Name: 1,2,4,5-Benzenetetramine

Cat. No.: B1214210

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.


This technical guide provides a comprehensive overview of **1,2,4,5-Benzenetetramine tetrahydrochloride**, a versatile chemical compound with significant applications ranging from materials science to cancer research. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a monomer in advanced polymers and as a pharmacological inhibitor of Focal Adhesion Kinase (FAK).

Chemical Identity and Structure

1,2,4,5-Benzenetetramine tetrahydrochloride is an aromatic amine salt. The core structure consists of a benzene ring substituted with four amino groups at the 1, 2, 4, and 5 positions. The tetrahydrochloride salt form enhances its stability and solubility in aqueous solutions.^[1]

- CAS Number: 4506-66-5^{[1][2][3][4][5][6][7][8][9][10]}
- Synonyms: 1,2,4,5-Tetraaminobenzene tetrahydrochloride, FAK Inhibitor 14, Y15^{[1][7]}
- Molecular Formula: C₆H₁₀N₄·4HCl or C₆H₁₄Cl₄N₄^{[1][2][3][4][7]}
- IUPAC Name: benzene-1,2,4,5-tetramine;tetrahydrochloride^[7]

Below is a 2D representation of the chemical structure.

[Click to download full resolution via product page](#)

Caption: 2D Structure of **1,2,4,5-Benzenetetramine** Tetrahydrochloride.

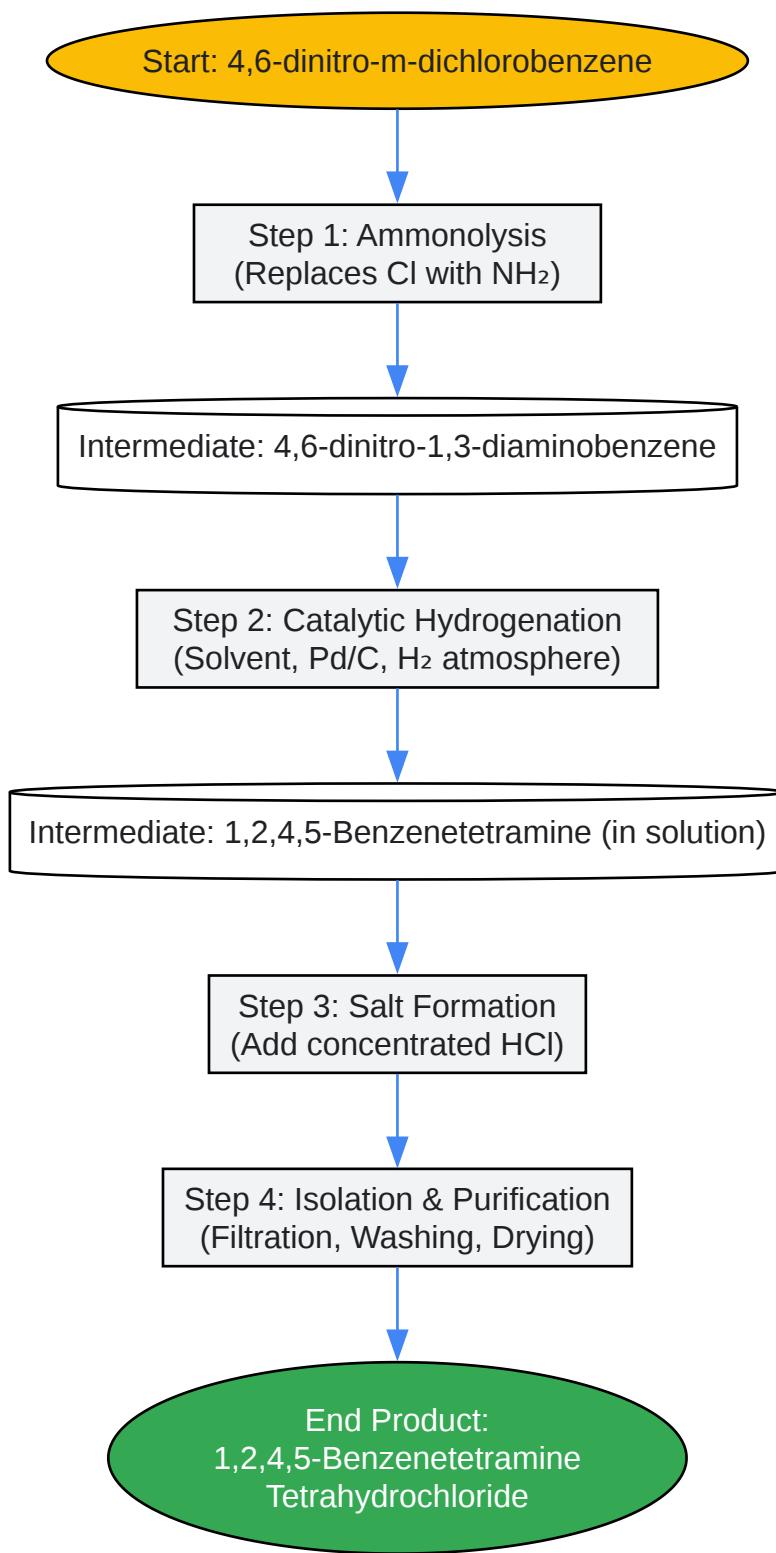
Physicochemical Properties

The key physicochemical properties of **1,2,4,5-Benzenetetramine** tetrahydrochloride are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

Property	Value	Reference(s)
Molecular Weight	284.01 g/mol	[2][4][7]
Appearance	White powder to dark gray solid	[3][4]
Melting Point	≥300 °C (decomposes)	[2][4][6][8][11]
Solubility	Soluble in water (as hydrochloride salt)	[1][11]
Purity	≥95% - 99%	[2][3][6]
Storage Temperature	Room temperature	[3]
Stability	Stable for 2 years as supplied. Solutions in DMSO or water may be stored at -20°C for up to 1 month.	[8]

Synthesis and Experimental Protocols

The synthesis of **1,2,4,5-Benzenetetramine** tetrahydrochloride typically involves the reduction of a dinitro-diamino precursor. A common and patented method starts from 4,6-dinitro-m-dichlorobenzene.[11][12]


This protocol outlines the synthesis starting from 4,6-dinitro-m-dichlorobenzene.[11][12]

- **Ammonolysis:** 4,6-dinitro-m-dichlorobenzene is subjected to ammonolysis to replace the chlorine atoms with amino groups. This step yields 4,6-dinitro-1,3-diaminobenzene.[11]
- **Catalytic Hydrogenation:** The resulting 4,6-dinitro-1,3-diaminobenzene is reduced. The reaction is carried out in an organic solvent such as ethanol, tetrahydrofuran, or dimethylformamide. A catalyst, typically palladium on carbon (Pd/C), is used under a

hydrogen atmosphere (e.g., 300 psi).[8][11] The reaction mixture is heated (e.g., to 80.5 °C) for a set duration (e.g., 2 hours).[8]

- Salt Formation and Isolation: Upon completion of the reduction, the reaction mixture is cooled. Concentrated hydrochloric acid is then added to precipitate the product as its tetrahydrochloride salt.[8][11]
- Purification: The precipitated solid is collected by filtration and washed sequentially with concentrated HCl and ethanol.[8] The final product is dried under nitrogen and vacuum to yield **1,2,4,5-Benzenetetramine** tetrahydrochloride with a purity suitable for polymerization.[8][11][12] A total yield of over 75% has been reported for this process.[12]

The workflow for the synthesis is illustrated in the diagram below.

[Click to download full resolution via product page](#)

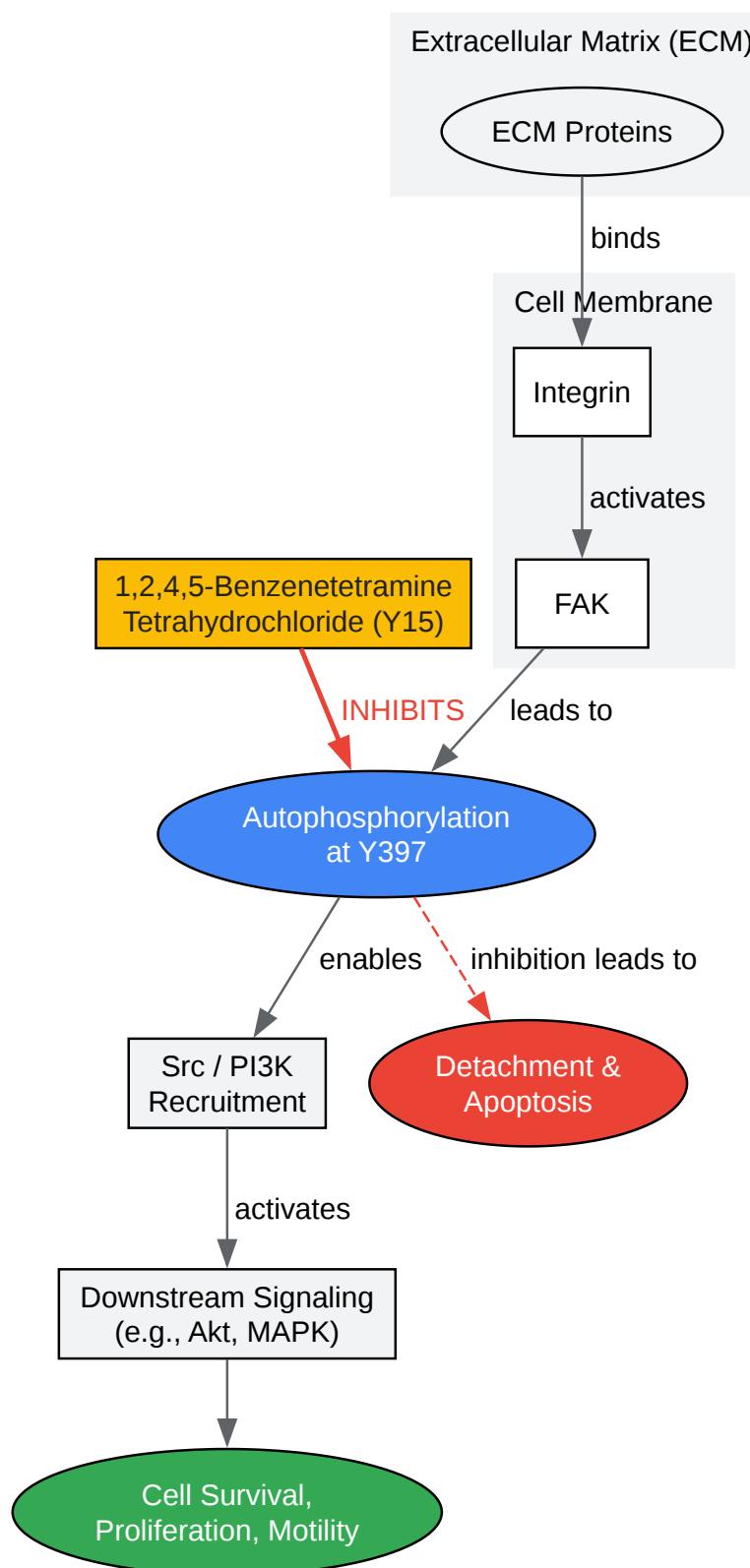
Caption: Synthesis workflow for **1,2,4,5-Benzenetetramine** tetrahydrochloride.

Key Applications

This compound is a valuable building block in several areas of research and development.

- **High-Performance Polymers:** It serves as a key monomer in the synthesis of polybenzimidazoles (PBIs).[11] PBIs are a class of polymers renowned for their exceptional thermal and chemical stability, with decomposition temperatures reported in the range of 200-282°C.[11][12]
- **Metal-Organic Frameworks (MOFs):** The multiple amine groups make it an excellent ligand for constructing MOFs with unique electronic properties.[11] These materials have potential applications in gas storage, catalysis, and as semiconductors.[11][13][14][15][16] For instance, it can be used to synthesize 2D or 3D coordination polymers.[11]
- **Nanomaterials:** It is used as a source of carbon and nitrogen for synthesizing nitrogen-doped carbon dots (NCDs).[2][6] These NCDs can be applied as highly selective fluorescent probes for detecting metal ions like Mg^{2+} in aqueous solutions.[2][6]
- **Drug Development (FAK Inhibition):** In the biomedical field, it is known as Y15 or FAK Inhibitor 14.[7][8] It acts as a cell-permeable, selective inhibitor of Focal Adhesion Kinase (FAK), a critical enzyme in cell signaling pathways related to survival, proliferation, and motility.[8] Its ability to induce apoptosis in cancer cells makes it a subject of interest in oncology research.[8]
- **Advanced Electronics:** Recent research has explored its use as a bifunctional electrolyte additive to create highly stable lithium metal batteries.[4]

Biochemical Activity: FAK Signaling Pathway Inhibition


Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction.[8] Overexpression of FAK is observed in numerous human tumors.[8]

The signaling cascade is initiated by the clustering of integrins, which leads to the autophosphorylation of FAK at the tyrosine residue 397 (Y397). This phosphorylation event

creates a high-affinity binding site for the SH2 domain of Src family kinases and PI3K, thereby activating downstream pathways that promote cell survival and proliferation.[8]

1,2,4,5-Benzenetetramine tetrahydrochloride (as Y15) specifically blocks this initial autophosphorylation of Y397-FAK.[8] This inhibition disrupts the entire downstream signaling cascade, leading to the detachment of cancer cells from the extracellular matrix and subsequently triggering apoptosis (programmed cell death).[8]

The diagram below illustrates the FAK signaling pathway and the mechanism of inhibition by **1,2,4,5-Benzenetetramine** tetrahydrochloride.

[Click to download full resolution via product page](#)

Caption: FAK signaling pathway and inhibition by **1,2,4,5-Benzenetetramine** tetrahydrochloride.

Conclusion

1,2,4,5-Benzenetetramine tetrahydrochloride is a highly functionalized aromatic compound with significant utility across multiple scientific disciplines. Its role as a robust monomer for high-performance polymers and as a precursor for advanced materials like MOFs and carbon dots underscores its importance in materials science. Concurrently, its specific inhibitory action on the FAK signaling pathway presents a promising avenue for the development of novel anti-cancer therapeutics. This guide provides foundational knowledge for researchers and professionals seeking to leverage the unique properties of this versatile molecule in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 4506-66-5: 1,2,4,5-tetraaminobenzene tetra hydrochloride [cymitquimica.com]
- 2. 1,2,4,5-Benzenetetramine technical grade 4506-66-5 [sigmaaldrich.com]
- 3. 1,2,4,5-Benzenetetramine tetrahydrochloride, CasNo.4506-66-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4506-66-5|Benzene-1,2,4,5-tetraamine tetrahydrochloride|BLD Pharm [bldpharm.com]
- 6. 1,2,4,5-Benzenetetramine tetrahydrochloride | Krackeler Scientific, Inc. [krackeler.com]
- 7. 1,2,4,5-Benzenetetraamine tetrahydrochloride | C6H14Cl4N4 | CID 78260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2,4,5-BENZENETETRAMINE TETRAHYDROCHLORIDE | 4506-66-5 [chemicalbook.com]
- 9. benzene-1,2,4,5-tetramine tetrahydrochloride [chembk.com]
- 10. Benzene-1,2,4,5-tetraamine tetrahydrochloride [oakwoodchemical.com]

- 11. benchchem.com [benchchem.com]
- 12. CN103102274A - Preparation and application of 1,2,4,5-tetra amino benzene and hydrochloride thereof - Google Patents [patents.google.com]
- 13. 1,2,4,5-Benzenetetramine technical grade 4506-66-5 [sigmaaldrich.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Four dual-functional luminescent Zn(ii)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of iron(iii) ions and acetylacetone - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2,4,5-Benzenetetramine Tetrahydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1214210#1-2-4-5-benzenetetramine-tetrahydrochloride-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com